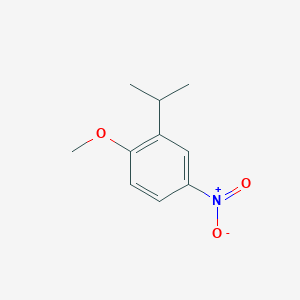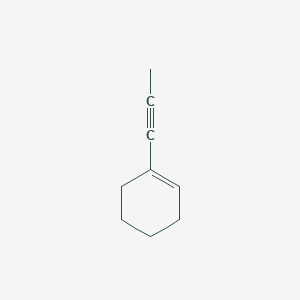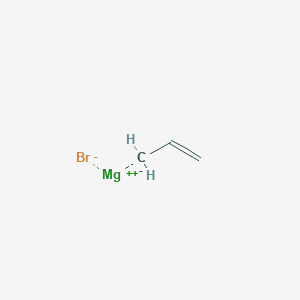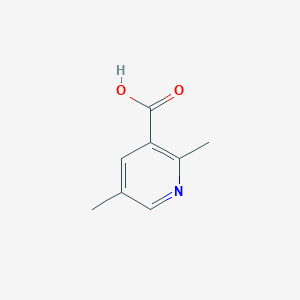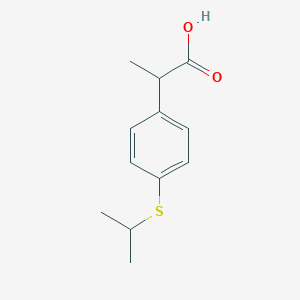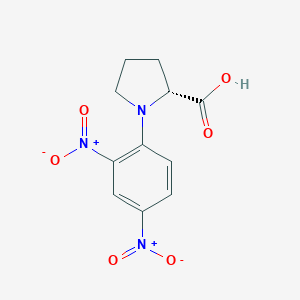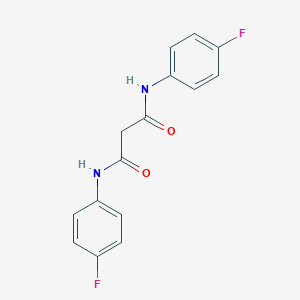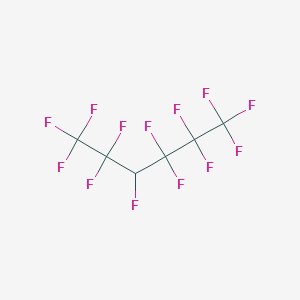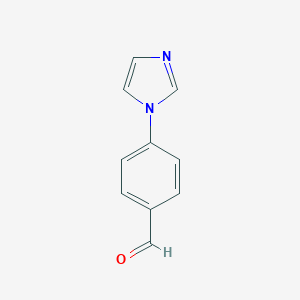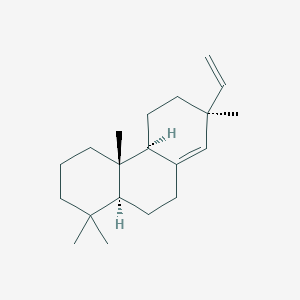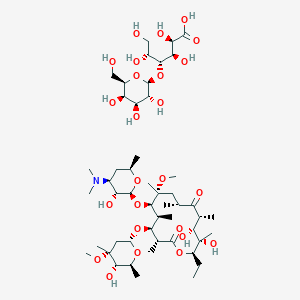
Clarithromycin lactobionate
Vue d'ensemble
Description
Clarithromycin lactobionate is a macrolide antibiotic used to treat a wide variety of bacterial infections . It is a semisynthetic derivative of erythromycin and inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . It is used to treat pharyngitis, tonsillitis, acute maxillary sinusitis, acute bacterial exacerbation of chronic bronchitis, pneumonia, skin and skin structure infections .
Chemical Reactions Analysis
A selective, sensitive, and stability-indicating reversed-phase high-performance liquid chromatography method was developed and validated for the determination of Clarithromycin antibiotic in human plasma . The method was successfully applied to quantify Clarithromycin in spiked human plasma and real samples from healthy volunteers .Physical And Chemical Properties Analysis
Clarithromycin is a biopharmaceutical classification system (BCS) class II molecule that is poorly soluble and highly permeable . It exhibits an aqueous solubility of approximately 0.342 µg/mL at 25 °C, and has a pKa of 8.8 .Applications De Recherche Scientifique
Bioavailability Assessment :
- Clarithromycin lactobionate's bioavailability was assessed in a study involving 22 healthy volunteers. This research found that the mean absolute bioavailabilities of two oral formulations of clarithromycin were 52% and 55%, based on the parent compound's appearance in the systemic circulation. The study also noted a significant first-pass metabolism of clarithromycin after oral administration, suggesting nearly complete absorption of the drug post-oral administration (Chu, Deaton, & Cavanaugh, 1992).
Enantioseparation of Basic Drugs :
- A study reported the use of clarithromycin lactobionate in combination with four neutral cyclodextrin derivatives for the enantioseparation of basic drugs in capillary electrophoresis. These dual systems showed improved resolution of nefopam and other basic drugs, indicating a synergistic effect in these systems (Yu et al., 2015).
Solubilizing Agent for Parenteral Formulation :
- Research focused on enhancing the solubility of clarithromycin using nonionic surfactants and acids for new formulations preparation. The study found that lactobionic acid was most effective in increasing clarithromycin solubility, suggesting potential for industrial-scale manufacturing and clinical application (Zakeri-Milani et al., 2012).
Evaluation of Clarithromycin Lactobionate as a Chiral Selector :
- Another study evaluated clarithromycin lactobionate as a novel chiral selector for enantiomeric separation of basic drugs in capillary electrophoresis. It was found to allow excellent separation of the enantiomers of several basic drugs, with advantages such as high solubility and low viscosity (Yu, Du, & Chen, 2011).
Nanoparticle Formulation for Oral Administration :
- A study developed and evaluated poly (lactic-co-glycolic acid) (PLGA) nanoparticles and chitosan-coated PLGA nanoparticles for oral delivery of clarithromycin. The nanoparticles showed promise in increasing the effectiveness and bioavailability of clarithromycin, with various molecular weights of PLGA and chitosan coating affecting particle size, zeta potential, entrapment efficiency, and release properties (Öztürk, Yenilmez, & Özarda, 2019).
Less-painful Emulsion Formulations for Intravenous Administration :
- Research developed several emulsion formulations of clarithromycin for potential use as less-painful intravenous formulations. A ready-to-use o/w emulsion demonstrated adequate physical and chemical stability for clinical development (Lovell et al., 1994).
Ocular Toxicity and Clearance Investigation :
- A study investigated the ocular toxicity and clearance of intravitreal clarithromycin lactobionate in rabbits. The research aimed to determine the highest nontoxic dose and found that intravitreal clarithromycin lactobionate is nontoxic to rabbit eyes up to a dose of 1.0 mg (Unal et al., 1999).
Mécanisme D'action
Safety and Hazards
Clarithromycin is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is advised to wash hands, forearms, and face thoroughly after handling, and to avoid release to the environment . In case of ingestion, it is recommended to rinse the mouth and seek medical attention if symptoms are severe or persist .
Propriétés
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H69NO13.C12H22O12/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3;3-10,12-20H,1-2H2,(H,21,22)/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVXTLPOSMQGRC-BDHJQFRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H91NO25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1106.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clarithromycin lactobionate | |
CAS RN |
135326-55-5 | |
| Record name | Clarithromycin lactobionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135326555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLARITHROMYCIN LACTOBIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4108JKI097 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



